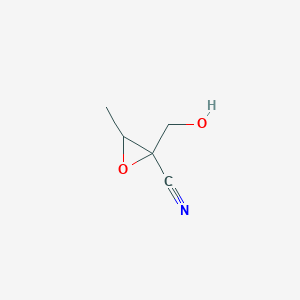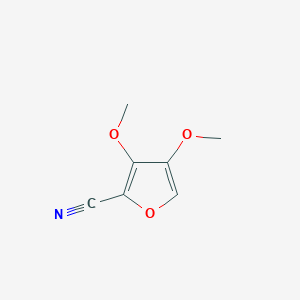
2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(Hydroxymethyl)oxirane-2-carbonitrile or Glycidyl cyanide.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile is not well understood. However, it is believed that this compound may act as an electrophile and may undergo various reactions with nucleophiles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile. However, it is believed that this compound may have toxic effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile in lab experiments is its ability to act as a versatile building block for the synthesis of various organic compounds. However, the limitations of using this compound include its toxicity and limited information available on its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile. Some of these directions include:
1. Investigation of the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in the field of organic synthesis.
3. Development of new synthetic methods for the synthesis of this compound.
4. Investigation of the toxicity of this compound and its effects on the human body.
Conclusion:
In conclusion, 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is used as a building block for the synthesis of various organic compounds. However, there is limited information available on its mechanism of action and toxicity. Further research is needed to explore the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile can be achieved through various methods. One of the most commonly used methods is the reaction of glycidol with cyanogen bromide. This reaction produces 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile as the primary product.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of organic synthesis. It is used as a building block for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
176956-52-8 |
|---|---|
Nom du produit |
2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile |
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C5H7NO2/c1-4-5(2-6,3-7)8-4/h4,7H,3H2,1H3 |
Clé InChI |
GOJMNVXAWCLOLN-UHFFFAOYSA-N |
SMILES |
CC1C(O1)(CO)C#N |
SMILES canonique |
CC1C(O1)(CO)C#N |
Synonymes |
Oxiranecarbonitrile, 2-(hydroxymethyl)-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)





![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)






![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)